molecular formula C19H23N3O4S B2985537 3-methoxy-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide CAS No. 690643-35-7

3-methoxy-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide

Cat. No.: B2985537
CAS No.: 690643-35-7
M. Wt: 389.47
InChI Key: BZAWRHSLKRBUJS-UHFFFAOYSA-N
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Description

3-methoxy-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide, also known as MPB, is a chemical compound that has been widely used in scientific research. MPB is a sulfonamide derivative that has shown promising results in various studies, particularly in the field of cancer research.

Mechanism of Action

The exact mechanism of action of 3-methoxy-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. CA IX plays a crucial role in maintaining the acidic microenvironment of cancer cells, which is essential for their survival and growth. By inhibiting CA IX, this compound disrupts this microenvironment, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been found to inhibit tumor growth in vivo, demonstrating its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-methoxy-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide is its specificity towards cancer cells. It has been shown to selectively inhibit the growth of cancer cells while sparing normal cells. This makes it a safer and more effective alternative to conventional chemotherapy drugs, which often have toxic side effects. However, one of the limitations of this compound is its relatively low potency compared to other anticancer agents. This may limit its effectiveness in treating advanced or aggressive forms of cancer.

Future Directions

There are several future directions for 3-methoxy-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide research. One area of interest is the development of more potent derivatives of this compound that can overcome its limitations and improve its efficacy. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. This could help in the development of personalized cancer therapies that are tailored to the individual patient's needs. Finally, further studies are needed to investigate the potential of this compound in combination with other anticancer agents, as this may lead to synergistic effects and improved outcomes in cancer treatment.
In conclusion, this compound is a promising anticancer agent that has shown great potential in scientific research. Its specificity towards cancer cells and minimal toxicity in normal cells make it a safer and more effective alternative to conventional chemotherapy drugs. However, further research is needed to overcome its limitations and improve its efficacy, and to explore its potential in combination with other anticancer agents.

Synthesis Methods

3-methoxy-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-methylpiperazine-1-carbonyl chloride with 3-aminobenzenesulfonamide, followed by the reaction of the resulting intermediate with 3-methoxyaniline. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

3-methoxy-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable outcome in cancer treatment.

Properties

IUPAC Name

3-methoxy-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-21-9-11-22(12-10-21)19(23)15-5-3-6-16(13-15)20-27(24,25)18-8-4-7-17(14-18)26-2/h3-8,13-14,20H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAWRHSLKRBUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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